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molecular formula C18H13Cl2NO3 B8469023 1-Chloro-4-(2-chloro-3,6-dimethyl-4-nitrophenoxy)naphthalene CAS No. 83054-26-6

1-Chloro-4-(2-chloro-3,6-dimethyl-4-nitrophenoxy)naphthalene

Cat. No. B8469023
M. Wt: 362.2 g/mol
InChI Key: GOJYNTBYLKVEHG-UHFFFAOYSA-N
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Patent
US05420163

Procedure details

Into a solution containing 9.10 grams (51.1 mmol) of 4-chloro-1-naphthol and 10.12 grams (46.0 mmol) of 3-chloro-2,5-dimethyl-1-nitrobenzene in 22 milliliters of dimethylsulfoxide at room temperature and under a nitrogen atmosphere was added 8.89 grams (64.4 mmol) of anhydrous potassium carbonate. The resulting mixture was heated to a temperature of 130° C. and maintained at that temperature for a period of 6 hours. The reaction mixture was then filtered and the filtrate was diluted with 20 milliliters of methanol and allowed to cool to room temperature. Crystallization occurred during this cooling period. The filtrate was further cooled in an ice bath, filtered and the collected crystals washed with cold methanol. Recrystallization from a hexane-ethyl acetate mixture afforded 7.92 grams of 3-chloro-4-(4-chloro-1-naphthoxy)-2,5-dimethyl-1-nitrobenzene as a white solid having a melting point of 135° C.-137° C.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.[Cl:13][C:14]1[C:15]([CH3:24])=[C:16]([N+:21]([O-:23])=[O:22])[CH:17]=[C:18]([CH3:20])[CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Cl:13][C:14]1[C:15]([CH3:24])=[C:16]([N+:21]([O-:23])=[O:22])[CH:17]=[C:18]([CH3:20])[C:19]=1[O:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)O
Name
Quantity
10.12 g
Type
reactant
Smiles
ClC=1C(=C(C=C(C1)C)[N+](=O)[O-])C
Name
Quantity
22 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
8.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for a period of 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with 20 milliliters of methanol
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
Crystallization
WAIT
Type
WAIT
Details
occurred during this cooling period
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was further cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected crystals washed with cold methanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from a hexane-ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1OC1=CC=C(C2=CC=CC=C12)Cl)C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.92 g
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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